molecular formula C23H23NO4 B1398144 (1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 917098-99-8

(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B1398144
M. Wt: 377.4 g/mol
InChI Key: RAQPAPMBITVVOX-LXPSQPKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A method for synthesizing 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, using 3‐bromopyruvic acid and N‐Fmoc‐thiourea, highlights the utility of this compound in chemical synthesis (Le & Goodnow, 2004).
  • The compound has been used in the creation of novel conformationally locked carbocyclic nucleosides, demonstrating its potential in nucleoside synthesis (Hřebabecký et al., 2006).
  • An adaptation of a synthesis sequence to microreactor technology using this compound exemplifies its role in pharmaceutical intermediate synthesis (Rumi et al., 2009).

Application in Organic Synthesis

  • Its derivatives have been used in the enantioselective synthesis of β-lactams, which are significant in medicinal chemistry (Szakonyi et al., 2010).
  • The compound has facilitated the synthesis of complex head-to-side-chain cyclodepsipeptides, showcasing its role in peptide synthesis (Pelay-Gimeno et al., 2016).
  • It is instrumental in synthesizing chiral amino alcohols and aminodiols, crucial in asymmetric synthesis (Olubanwo et al., 2018).

Biochemical Applications

  • This compound has been used in the synthesis of enantiopure bicyclic β-amino acids, important in the development of new drugs and peptides (Songis et al., 2007).
  • It plays a role in the development of mGluR2 antagonists, suggesting its utility in neuroscience research (Yasuhara et al., 2006).
  • The compound is used in the synthesis of a bicyclic inhibitor of a family 27 α-galactosidase, indicating its potential in enzymology and inhibitor design (Wang & Bennet, 2007).

properties

IUPAC Name

(1R,2R,3S,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-21H,9-12H2,(H,24,27)(H,25,26)/t13-,14+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQPAPMBITVVOX-LXPSQPKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]([C@H]2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 60022403

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid

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